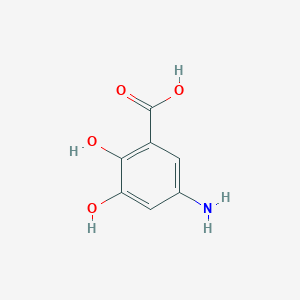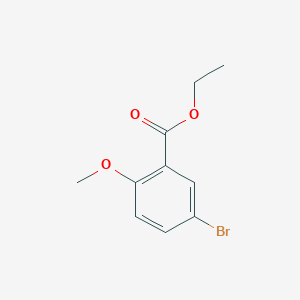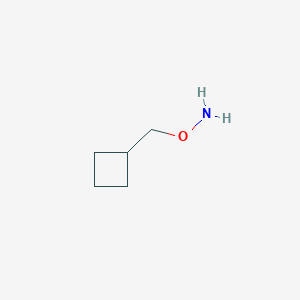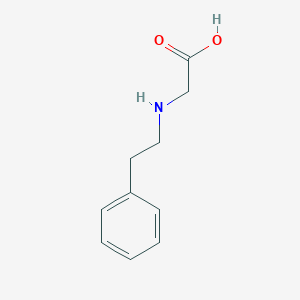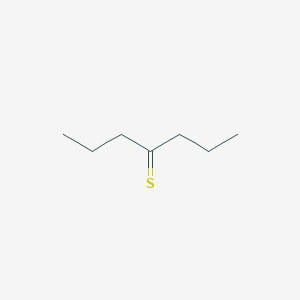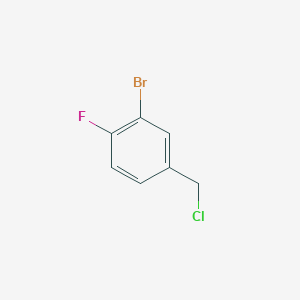
2-Bromo-4-(chloromethyl)-1-fluorobenzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination in Aromatic Compounds
2-Bromo-4-(chloromethyl)-1-fluorobenzene has been studied in the context of electrochemical fluorination of aromatic compounds. This process involves the formation mechanism of various fluorinated compounds through electrolysis, a method relevant for producing fluorinated derivatives in industrial chemistry. The study conducted by Hirohide Horio et al. (1996) investigates side-reactions during the fluorination of halobenzenes, which is crucial for understanding and optimizing fluorination processes in aromatic compounds like 2-Bromo-4-(chloromethyl)-1-fluorobenzene (Horio et al., 1996).
Synthesis of Novel Compounds
The compound has applications in the synthesis of novel chemical structures. For example, Cheng-feng Wang (2009) demonstrated its use in creating 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, a compound of interest for various chemical applications. This showcases the role of 2-Bromo-4-(chloromethyl)-1-fluorobenzene in enabling the formation of new molecules with potential applications in materials science and pharmaceuticals (Wang, 2009).
Preparation of Radiochemical Synthons
The compound is also significant in the preparation of radiochemical synthons, such as no-carrier-added 1-bromo-4-[18F]fluorobenzene. This is important for 18F-arylation reactions in radiopharmaceuticals, as discussed by J. Ermert et al. (2004). Their research compares different methods for preparing this synthon, highlighting the compound's importance in creating medical imaging agents (Ermert et al., 2004).
Intermediate in Fungicide Production
Guo Xiang-li (2013) studied the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in the production of the fungicide flusilazole. This indicates the utility of 2-Bromo-4-(chloromethyl)-1-fluorobenzene in agricultural chemistry, particularly in the synthesis of compounds that protect crops from fungal diseases (Xiang-li, 2013).
Vibrational Spectroscopy Studies
The compound has been a subject of interest in vibrational spectroscopy. W. Seth-Paul and H. Shino (1975) analyzed the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, a related compound, which aids in understanding the molecular structure and behavior of such molecules in different states (Seth-Paul & Shino, 1975).
Wirkmechanismus
Target of Action
Similar compounds are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
2-Bromo-4-(chloromethyl)-1-fluorobenzene likely interacts with its targets through a mechanism similar to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under the action of a palladium catalyst .
Biochemical Pathways
In the context of sm cross-coupling, the compound could participate in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
Result of Action
As a potential reagent in sm cross-coupling, it could contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-4-(chloromethyl)-1-fluorobenzene. For instance, the efficiency of SM cross-coupling reactions can be affected by the choice of solvent, the temperature, and the base used .
Eigenschaften
IUPAC Name |
2-bromo-4-(chloromethyl)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZWBCYWQAZDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513056 | |
| Record name | 2-Bromo-4-(chloromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(chloromethyl)-1-fluorobenzene | |
CAS RN |
78239-72-2 | |
| Record name | 2-Bromo-4-(chloromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B3057176.png)
